molecular formula C10H12ClNO2 B14852674 N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide

N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide

Cat. No.: B14852674
M. Wt: 213.66 g/mol
InChI Key: CVXHTDMGRKQHSM-UHFFFAOYSA-N
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Description

N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)-5-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as chloromethylation of the methoxyphenyl precursor, followed by acetamidation under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes, acids, or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide is unique due to the presence of both chloromethyl and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[3-(chloromethyl)-5-methoxyphenyl]acetamide

InChI

InChI=1S/C10H12ClNO2/c1-7(13)12-9-3-8(6-11)4-10(5-9)14-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

CVXHTDMGRKQHSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)CCl)OC

Origin of Product

United States

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